REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([OH:21])=[CH:19][C:18]=1[OH:24]>[N+](C1C=CC=CC=1)([O-])=O>[C:8]([C:7]1[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=1[C:5](=[O:15])[C:22]1[CH:23]=[C:17]([Cl:16])[C:18]([OH:24])=[CH:19][C:20]=1[OH:21])([OH:10])=[O:9] |f:0.1.2.3|
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Name
|
|
Quantity
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40 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
After stirring overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
purged with N2
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Type
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ADDITION
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Details
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the solution was poured into a vigorously stirred biphasic solution of 750 ml hexanes and 1.0 L 0.5 M aqueous HCl
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Type
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STIRRING
|
Details
|
to stir for 2 h
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
the light tan precipitate that formed
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Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
WASH
|
Details
|
washed with 200 ml aqueous 0.1 M HCl and 300 ml hexanes
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Type
|
CUSTOM
|
Details
|
The crude product was crystallized from hot MeOH/H2O (12.1 g, 32%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=C(C=CC=C1)C(C1=C(C=C(C(=C1)Cl)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |